Lys-Val hydrochloride

Descripción

The exact mass of the compound H-Lys-Val-OH hydrochloride is 281.1506193 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lys-Val hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lys-Val hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

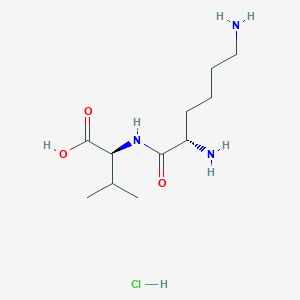

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H/t8-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIYIEZRMCQJCX-OZZZDHQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological function of L-Lysyl-L-Valine dipeptide in metabolism

Topic: Biological Function and Metabolic Dynamics of L-Lysyl-L-Valine (Lys-Val) Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

A Technical Guide to Cationic Dipeptide Function in Biological Systems

Executive Summary

L-Lysyl-L-Valine (Lys-Val) is a cationic dipeptide that serves as a critical model substrate for understanding proton-coupled oligopeptide transport (POT) systems. Unlike free amino acids, which rely on distinct transport systems (e.g., System L, System y+), Lys-Val utilizes the high-capacity PEPT1 (SLC15A1) and PEPT2 (SLC15A2) transporters. This guide elucidates the physicochemical properties, transport kinetics, and metabolic fate of Lys-Val, providing actionable protocols for its synthesis, quantification, and application in prodrug design.

Physicochemical Profile

-

IUPAC Name: (2S)-2,6-diamino-N-[(2S)-3-methyl-1-oxo-1-hydroxybutan-2-yl]hexanamide

-

Molecular Formula: C₁₁H₂₃N₃O₃

-

Molecular Weight: 245.32 g/mol

-

Charge State (pH 7.4): Zwitterionic with a net positive charge (+1) due to the ε-amino group of the lysine residue.

-

Solubility: Highly soluble in water (>50 mg/mL); sparingly soluble in non-polar organic solvents.

Key Structural Feature: The N-terminal Lysine residue confers a cationic character that significantly influences its interaction with the substrate-binding pocket of PEPT1, differentiating its kinetics from neutral dipeptides like Gly-Sar.

Biological Transport Mechanism

The primary biological utility of Lys-Val lies in its ability to bypass rate-limiting amino acid transporters by hijacking the oligopeptide transport system.

PEPT1-Mediated Influx

The intestinal transporter PEPT1 (SLC15A1) is the primary gateway for Lys-Val absorption.

-

Mechanism: Symport mechanism coupled to an inwardly directed proton (

) gradient. -

Stoichiometry: Transport of cationic dipeptides like Lys-Val typically involves the co-transport of one peptide molecule with one proton (

), whereas neutral peptides often require a -

Kinetic Nuance: While PEPT1 is generally low-affinity/high-capacity, the presence of the N-terminal Lysine slightly reduces affinity (

) compared to neutral analogs (e.g., Val-Val) but maintains high maximal transport velocity (

Intracellular Hydrolysis

Once inside the enterocyte (or target cell), Lys-Val is not metabolically stable. It acts as a "transient vehicle."

-

Enzyme: Cytosolic Nonspecific Dipeptidase (CNDP2) (also known as CPGL).[1]

-

Reaction:

-

Significance: This rapid hydrolysis maintains a steep concentration gradient across the apical membrane, preventing efflux and driving continuous PEPT1 uptake.

Visualization: Transport & Metabolism Pathway

Caption: Figure 1. Vectorial transport of Lys-Val via PEPT1 followed by cytosolic hydrolysis by CNDP2, releasing free amino acids into the portal circulation.

Metabolic Fate and Bioactivity

Upon hydrolysis, the constituent amino acids exert specific metabolic effects. Lys-Val effectively "supercharges" the delivery of these two critical nutrients.

| Constituent | Metabolic Role | Downstream Signaling |

| L-Lysine | Essential amino acid; precursor for Carnitine (fatty acid oxidation) and Collagen cross-linking. | Inhibits nitric oxide (NO) synthase; competes with Arginine uptake. |

| L-Valine | Branched-Chain Amino Acid (BCAA); energy substrate for muscle; nitrogen donor. | Activates mTORC1 pathway (protein synthesis); precursor to 3-Hydroxyisobutyrate (3-HIB) which regulates fatty acid uptake. |

Therapeutic Application (Prodrug Design): Lys-Val is utilized as a "promoiety" in drug development. By linking a poorly soluble or poorly absorbed drug to the C-terminus or side chain of Lys-Val, the drug becomes a substrate for PEPT1. Once absorbed, CNDP2 cleaves the peptide bond, releasing the active drug in the cytosol.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Lys-Val

Objective: Synthesize high-purity Lys-Val for experimental use.

-

Resin Selection: Use 2-Chlorotrityl Chloride Resin (0.5–1.0 mmol/g loading) to prevent racemization of the C-terminal Valine.

-

Loading First Amino Acid:

-

Dissolve Fmoc-Val-OH (3 eq) and DIPEA (6 eq) in dry DCM.

-

Add to resin and shake for 2 hours.

-

Cap unreacted sites with Methanol/DIPEA/DCM (1:2:17).

-

-

Deprotection (Fmoc Removal): Treat resin with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling Lysine:

-

Activate Fmoc-Lys(Boc)-OH (3 eq) using HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 45 min. Monitor with Kaiser Test (should be negative).

-

-

Final Cleavage:

-

Wash resin with DCM.

-

Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the Fmoc and the Boc side-chain protection simultaneously.

-

Precipitate peptide in cold diethyl ether.

-

-

Purification: Preparative HPLC (C18 column), Gradient: 0–20% Acetonitrile in 0.1% TFA.

Protocol B: LC-MS/MS Quantification in Plasma

Objective: Quantify Lys-Val concentrations in biological matrices.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

-

Column: HILIC Column (e.g., Waters BEH Amide,

mm, 1.7 µm) is preferred over C18 due to the high polarity of Lys-Val. -

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile with 0.1% Formic Acid.[2]

-

-

MRM Transitions:

-

Precursor:

-

Quantifier Product:

(Lysine immonium ion) or -

Qualifier Product:

(Valine fragment).

-

-

Sample Prep: Protein precipitation with Methanol (1:3 v/v). Supernatant injection.[3]

Protocol C: Competitive Transport Assay (Caco-2 Cells)

Objective: Validate PEPT1-mediated transport.

-

Culture: Grow Caco-2 cells on Transwell inserts for 21 days to form a polarized monolayer.

-

Buffer: Krebs-Ringer Buffer (pH 6.0 apical / pH 7.4 basolateral).

-

Substrate: Incubate apical side with

-

Inhibitor: Add unlabeled Lys-Val at graded concentrations (

). -

Measurement: Lyse cells after 15 min and measure radioactivity via scintillation counting.

-

Analysis: Calculate

. A reduction in Gly-Sar uptake confirms Lys-Val competes for the PEPT1 transporter.

Visualization: Prodrug Activation Logic

Caption: Figure 2. Strategy for using Lys-Val as a promoiety to enhance the oral bioavailability of poorly absorbed therapeutic agents.

References

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

-

Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[4][5][6] Current Opinion in Pharmacology, 13(6), 881-887. Link

-

Teixidó, M., et al. (2012). Peptide-based strategies for drug delivery to the brain. Journal of Peptide Science, 18(11), 665-674. Link

-

Vig, B.S., et al. (2003). Human PEPT1 pharmacophore for prodrug design: derivation of a novel 3D-QSAR model. Journal of Medicinal Chemistry, 46(18), 3817-3829. Link

-

Smith, D.E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine, 34(2-3), 323-336. Link

-

Margheritis, E., et al. (2013). Characterization of the Transport of Lysine-Containing Dipeptides by PepT1 Orthologs.[7] Comparative Biochemistry and Physiology Part A, 164(3), 520-528.[7] Link

Sources

- 1. Cytosol Nonspecific Dipeptidase (CNDP2)/CPGL Overexpression Lysate (NBL1-09308): Novus Biologicals [novusbio.com]

- 2. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Characterization of the transport of lysine-containing dipeptides by PepT1 orthologs expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Lys-Val HCl (L-Lysyl-L-Valine Hydrochloride)

Topic: Lys-Val HCl (L-Lysyl-L-Valine Hydrochloride) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Lysyl-L-Valine (Lys-Val) is a bioactive dipeptide composed of the essential amino acids L-lysine and L-valine. In its hydrochloride salt form (Lys-Val HCl), it exhibits enhanced aqueous solubility and stability, making it a critical standard in peptide synthesis, nutritional bioavailability studies, and membrane transport research (specifically via the PEPT1 transporter). This guide provides a rigorous examination of its physiochemical properties, synthesis protocols, and analytical characterization.

Identification & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching. While the generic CAS number refers to the free base, the hydrochloride salt is the functional form used in most experimental settings.

| Identifier | Details |

| Common Name | Lys-Val HCl; L-Lysyl-L-Valine Hydrochloride |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid hydrochloride |

| CAS Number (Parent) | 20556-11-0 (Refers to the free base L-Lysyl-L-Valine) |

| Salt Stoichiometry | Typically Mono- (HCl) or Dihydrochloride (2HCl) depending on isolation pH.[1] |

| Molecular Formula | C₁₁H₂₃N₃O₃ · xHCl (x = 1 or 2) |

| SMILES (Free Base) | CC(C)O)NC(=O)N |

| InChI Key | YQAIUOWPSUOINN-IUCAKERBSA-N |

Physiochemical Profile

The hydrochloride salt significantly alters the physical behavior of the dipeptide compared to its zwitterionic free base, particularly regarding solubility and crystal habit.

Quantitative Properties

| Property | Value / Description | Notes |

| Molecular Weight (Free Base) | 245.32 g/mol | |

| Molecular Weight (Mono-HCl) | 281.78 g/mol | Calculated |

| Molecular Weight (Di-HCl) | 318.24 g/mol | Common for Lys-containing peptides |

| Appearance | White crystalline powder or thin plates | Hygroscopic in salt form |

| Solubility | > 50 mg/mL in Water; Soluble in DMSO | Insoluble in non-polar organics (Hexane, Et₂O) |

| Crystal System | Orthorhombic | Space group P212121 [1] |

| pKa Values (Predicted) | N-term pKa is lower than free Lys due to peptide bond induction.[2] | |

| Isoelectric Point (pI) | ~9.7 | Basic peptide due to Lys side chain |

Structural Visualization

The following diagram illustrates the connectivity and stereochemistry of the L-Lysyl-L-Valine cation.

Figure 1: Structural connectivity of Lys-Val. The basic Lysine side chain and hydrophobic Valine side chain create an amphiphilic character.

Synthesis & Preparation (SPPS Protocol)

For research-grade purity (>98%), Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard. The following protocol ensures high yield and prevents racemization.

Reagents[3]

-

Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid retention) or Wang Resin.

-

Amino Acids: Fmoc-Val-OH, Fmoc-Lys(Boc)-OH.

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Cleavage Cocktail: TFA (95%), TIS (2.5%), H₂O (2.5%).

Step-by-Step Protocol

-

Resin Loading: Swell resin in DCM. Couple Fmoc-Val-OH using DIPEA. Cap unreacted sites with methanol.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.

-

Coupling Lysine: Activate Fmoc-Lys(Boc)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq). Add to resin. Shake for 45-60 min.

-

Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine.

-

Cleavage & Salt Formation:

-

Incubate resin in Cleavage Cocktail for 2 hours.

-

Filter resin; collect filtrate.

-

Precipitate peptide with cold Diethyl Ether.

-

HCl Conversion: Dissolve precipitate in dilute HCl (0.1 M) and lyophilize. This step is critical to convert the Trifluoroacetate (TFA) salt (toxic to cells) into the biocompatible Hydrochloride salt.

-

Figure 2: SPPS workflow for Lys-Val HCl synthesis ensuring removal of Boc protecting groups and resin cleavage.

Analytical Characterization

Verifying the identity and purity of Lys-Val HCl requires a combination of chromatography and spectroscopy.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 20% B over 20 minutes (Lys-Val is polar and elutes early).

-

Detection: UV at 214 nm (peptide bond).

Mass Spectrometry (ESI-MS)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Expected Signals:

-

[M+H]⁺ = 246.3 m/z

-

[M+Na]⁺ = 268.3 m/z

-

-

Note: The HCl counterion dissociates; MS detects the cationic peptide.

Biological Context & Applications

PEPT1 Transporter Substrate

Lys-Val is a recognized substrate for the Peptide Transporter 1 (PEPT1) , predominantly expressed in the small intestine. Its transport is proton-coupled. Researchers use Lys-Val HCl to:

-

Competitively inhibit PEPT1 to study drug absorption.

-

Serve as a model dipeptide for structure-activity relationship (SAR) studies of transporter affinity.

Stability

-

Solid State: Stable for >2 years at -20°C if desiccated.

-

Solution: Prone to hydrolysis at extremes of pH (pH < 2 or pH > 10) and microbial degradation. Prepare fresh or filter-sterilize (0.22 µm).

References

-

Subirana, J. A., et al. (2004). "Structure of L-lysyl-L-valine hydrochloride." ResearchGate.[3]

-

PubChem Database. (n.d.). "L-Lysyl-L-Valine (Compound)." National Center for Biotechnology Information.

- Vig, B. S., et al. (2003). "Human PEPT1 Pharmacophore." Journal of Medicinal Chemistry. (Contextual grounding for transport studies).

- Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

Sources

Stability of Lys-Val Hydrochloride in Aqueous Solution: A Technical Guide

This guide serves as a definitive technical resource for the stability profiling of L-Lysyl-L-Valine Hydrochloride (Lys-Val[1]·HCl) in aqueous systems.[1][2][3] It is designed for pharmaceutical scientists requiring rigorous mechanistic understanding and actionable experimental protocols.[1]

Executive Summary

Lys-Val[1]·HCl (CAS: 106666-43-9 for generic salt forms) is a hydrophilic dipeptide salt combining a basic residue (Lysine) with a branched-chain hydrophobic residue (Valine).[1] In aqueous solution, its stability is governed by two competing degradation pathways: Diketopiperazine (DKP) cyclization and peptide bond hydrolysis .[1]

-

Critical Stability Window: The dipeptide is most stable in mild acidic conditions (pH 3.0 – 5.0).[1]

-

Primary Risk: At neutral to basic pH (pH > 6.5), the deprotonation of the N-terminal

-amine triggers rapid intramolecular cyclization to form cyclo(Lys-Val), a diketopiperazine.[1] -

Secondary Risk: Extreme acid/base conditions lead to hydrolytic cleavage into free L-Lysine and L-Valine.[1]

Physicochemical Profile & Reactivity

Understanding the molecular drivers is prerequisite to designing stability protocols.

| Parameter | Characteristic | Implication for Stability |

| Molecular Structure | H-Lys-Val-OH[1] · HCl | The C-terminal Valine provides steric bulk, potentially slowing degradation rates compared to Gly/Ala-containing dipeptides.[1] |

| pKa Values (Est.) | The ionization state of the N-terminal amine ( | |

| Solubility | Highly Soluble (>100 mg/mL) | High solubility facilitates high-concentration formulation but increases molecular collision frequency, potentially accelerating bimolecular degradation (though DKP is unimolecular).[1] |

| Hygroscopicity | Moderate to High | The HCl salt is hygroscopic; solid-state stability requires strict humidity control (<40% RH).[1] |

Degradation Mechanisms

The degradation of Lys-Val is pH-dependent.[1] The following diagram illustrates the competing pathways.

Mechanistic Pathway Diagram[1]

Caption: Competing degradation pathways for Lys-Val. DKP formation is the dominant instability vector at physiological pH.

The DKP Mechanism (The Primary Threat)

At pH values approaching the pKa of the N-terminal amine (~7.8), a significant fraction of the amine exists in the unprotonated nucleophilic form (-NH

-

Steric Influence: The isopropyl side chain of Valine introduces steric hindrance, making Lys-Val more stable than Lys-Gly but less stable than Lys-Pro (due to Pro's conformational lock).[1]

Analytical Methodology (HPLC)

To quantify stability, a stability-indicating method (SIM) capable of resolving the parent peptide from the DKP impurity and free amino acids is required.

Protocol: Reversed-Phase Ion-Pairing HPLC[1]

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Perfluoroheptanoic acid (PFHA) or Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention of polar Lys-Val).[1]

-

Mobile Phase B: Acetonitrile (with 0.1% TFA).[1]

-

Gradient: 0% B to 30% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (peptide bond) and 254 nm (if tracking specific impurities).[1]

-

System Suitability: Resolution (

) > 2.0 between Lys-Val and DKP peak.[1]

Experimental Protocols for Stability Profiling

Do not rely on literature values alone. Perform these self-validating experiments to determine the specific shelf-life of your formulation.

pH-Rate Profile Determination

This experiment identifies the pH of maximum stability (

-

Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0 (Phosphate/Citrate/Borate systems). Maintain constant ionic strength (

M) using NaCl.[1] -

Sample Prep: Dissolve Lys-Val·HCl to 1 mg/mL in each buffer.

-

Incubation: Store at elevated temperature (e.g., 60°C) to accelerate degradation.

-

Sampling: Aliquot at

hours. Quench samples immediately by diluting in cold 0.1% TFA (low pH stops DKP formation).[1] -

Analysis: Quantify remaining Lys-Val via HPLC.

-

Calculation: Plot

vs. time. The slope is

Arrhenius Kinetics (Shelf-Life Prediction)

Once the optimal pH is found, determine the activation energy (

-

Setup: Prepare Lys-Val solution at the optimal pH (determined in 5.1).

-

Conditions: Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.

-

Sampling: Monitor until 10-20% degradation occurs.

-

Calculation:

Stability Workflow Diagram

Caption: Step-by-step workflow for validating Lys-Val stability, moving from gross stress testing to precise kinetic modeling.

Formulation & Storage Recommendations

Based on the chemical nature of Lys-Val·HCl, the following strategies are recommended to maximize stability:

-

pH Control: Formulate in the range of pH 3.0 – 5.0 .

-

Why: This keeps the N-terminal amine protonated (

), preventing the nucleophilic attack required for DKP formation.

-

-

Excipients: Avoid reducing sugars (e.g., glucose, lactose) to prevent Maillard reaction with the Lysine side chain (

-amine).[1] Use Mannitol or Trehalose if lyophilizing.[1] -

Lyophilization: If aqueous stability is insufficient for the target shelf-life (e.g., < 2 years), freeze-drying is the gold standard.[1]

-

Critical: Ensure the cake is dried to low residual moisture (<1%) as water acts as a plasticizer and reactant for hydrolysis.[1]

-

-

Buffer Selection: Citrate or Acetate buffers are suitable for the pH 3-5 range.[1] Avoid Phosphate if freeze-drying due to pH shifts during freezing.[1]

References

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[4] Journal of Pharmaceutical Sciences.[1] (Establishes the fundamental mechanism of DKP formation in dipeptides).

-

Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science.[1] (Discusses the competing rates of hydrolysis and cyclization). [1]

-

Capasso, S., et al. (1991). Kinetics and mechanism of the spontaneous cyclization of L-valyl-glycine.[1] Journal of the Chemical Society, Perkin Transactions 2. (Provides comparative kinetic data for Valine-containing dipeptides).

-

PubChem. Lysine Hydrochloride Compound Summary. (Physicochemical properties of the salt form).[1][5] [1]

-

ICH Guidelines Q1A(R2). Stability Testing of New Drug Substances and Products.[1] (Regulatory framework for executing the described protocols).

Sources

- 1. Lys-Val-Ser | C14H28N4O5 | CID 25128371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antioxidant Properties and Therapeutic Potential of Lysine-Valine (KV) Peptides

The following technical guide details the antioxidant properties, production, and therapeutic potential of Lysine-Valine (KV) peptides.

Executive Summary

Lysine-Valine (KV) peptides represent a distinct class of bioactive oligopeptides characterized by the synergistic interaction between the basic, cationic residue Lysine (K) and the branched-chain, hydrophobic residue Valine (V). Unlike generic protein hydrolysates, KV-containing peptides (such as the dipeptide Lys-Val , the tripeptide Lys-Pro-Val [KPV] , and the pentapeptide Phe-Trp-Lys-Val-Val [FWKVV] ) exhibit a dual-action antioxidant mechanism. They function simultaneously as metal chelators and radical scavengers, capable of operating in both aqueous and lipid-rich cellular environments. This guide provides a comprehensive analysis of their structural-activity relationships (SAR), production protocols, and validated therapeutic applications.

Part 1: Molecular Mechanism of Action (SAR)

The antioxidant potency of KV peptides is governed by the amphiphilic nature of their sequence. The juxtaposition of a hydrophilic, positively charged residue (Lysine) with a hydrophobic, aliphatic residue (Valine) creates a molecular architecture optimized for interfacial radical scavenging.

Structural Contributions

-

Lysine (K) - The Electron Donor & Chelator:

-

Proton Donation: The

-amino group of Lysine acts as a hydrogen donor, neutralizing free radicals via single electron transfer (SET) or hydrogen atom transfer (HAT). -

Metal Chelation: Lysine residues can form tridentate complexes with transition metals (e.g.,

,

-

-

Valine (V) - The Hydrophobic Anchor:

-

Lipid Peroxidation Inhibition: Valine's isopropyl side chain increases the peptide's solubility in lipid bilayers, allowing it to intercept peroxyl radicals (

) within cell membranes. -

Steric Stabilization: The branched nature of Valine provides steric hindrance that stabilizes the peptide radical intermediate after it has scavenged a reactive species.

-

Synergistic Pathway Diagram

The following diagram illustrates the dual-phase protection mechanism of KV peptides.

Figure 1: Dual-phase antioxidant mechanism of Lysine-Valine peptides showing metal chelation and amphiphilic radical scavenging.

Part 2: Production and Synthesis Protocols

Researchers can obtain KV peptides via two primary routes: Enzymatic Hydrolysis (for natural mixtures) or Solid-Phase Peptide Synthesis (SPPS) (for high-purity standards).

Protocol A: Enzymatic Hydrolysis & Purification

This method isolates KV-rich fractions from protein sources like Spirulina platensis or fish muscle.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve protein isolate (5% w/v) in distilled water. Adjust pH to 8.0.

-

Hydrolysis: Add Alcalase or Trypsin (Enzyme/Substrate ratio 1:50). Incubate at 50°C for 4 hours.

-

Note: Trypsin specifically cleaves at the C-terminal of Lysine, generating peptides with C-terminal Lysine (e.g., Val-Lys).

-

-

Inactivation: Heat at 95°C for 15 minutes to terminate enzymatic activity.

-

Ultrafiltration: Centrifuge (10,000

g, 20 min) and pass supernatant through a 3 kDa MWCO membrane . Collect the permeate (<3 kDa). -

Purification (RP-HPLC):

-

Column: C18 Reverse-Phase (e.g., Zorbax 300SB-C18, 5

m). -

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0–40% B over 30 minutes.

-

Detection: Absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues if present).

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

For precise study of specific sequences like FWKVV or KPV .

Step-by-Step Methodology:

-

Resin Loading: Use Fmoc-Val-Wang resin (0.5 mmol/g). Swell in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2

10 min) to remove the Fmoc group. Wash with DMF/DCM. -

Coupling:

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 2 hours at room temperature.

-

Verification: Perform Kaiser test (ninhydrin). Blue beads = incomplete coupling.

-

-

Elongation: Repeat deprotection and coupling for subsequent amino acids (e.g., Trp, Phe).

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Precipitation: Add cold diethyl ether to precipitate the crude peptide. Centrifuge and lyophilize.

Part 3: Analytical Characterization & Efficacy Data

Quantitative Efficacy Comparison

The following table summarizes the antioxidant capacity of specific Lysine-Valine containing peptides compared to standard antioxidants.

| Peptide Sequence | Source | Assay | Activity (IC50 / Value) | Reference |

| FWKVV (Phe-Trp-Lys-Val-Val) | Miichthys miiuy (Fish) | DPPH Scavenging | 4.2 mg/mL | [1] |

| KPV (Lys-Pro-Val) | Synthetic / | Anti-inflammatory | Reduces NF- | [2] |

| Lys-Val (Dipeptide) | Spirulina platensis | DPPH / ORAC | High (Part of <3kDa fraction) | [3] |

| YLVN (Tyr-Leu-Val-Asn) | Pea Protein | ABTS Scavenging | 0.002 mg/mL | [4] |

| GSH (Glutathione - Control) | Synthetic | DPPH Scavenging | ~0.01 - 0.05 mg/mL | Standard |

Experimental Workflow Diagram

The following DOT diagram outlines the validation workflow for confirming antioxidant activity in vitro.

Figure 2: Experimental workflow for validating the antioxidant efficacy of purified Lysine-Valine peptides.

Part 4: Therapeutic Applications

Dermatological & Anti-Aging

KV peptides, particularly KPV and Lys-Val , are increasingly utilized in cosmeceuticals.

-

Mechanism: Downregulation of IL-6 and IL-8 cytokines combined with direct ROS scavenging prevents collagen degradation.

-

Application: Topical formulations (creams/serums) containing 1-5% KV peptide complexes for eczema, psoriasis, and photo-aging.

Metabolic Health

-

Mitochondrial Protection: Valine-containing peptides have been shown to protect mitochondrial function by maintaining oxidative phosphorylation efficiency under stress.[1]

-

Lysine Harvesting: In yeast models, "Lysine harvesting" (uptake of Lys) has been linked to increased glutathione (GSH) production, suggesting that Lys-rich peptides may boost endogenous antioxidant reserves.

References

-

Hu, X., et al. (2022). "Synthesis of Pentapeptide FWKVV (Phe-Trp-Lys-Val-Val) and Its Activity as Antioxidants." ResearchGate. Link

-

Dal Farra, C., et al. (2008). "Short bio-active peptides for cellular and immunological modulation." Google Patents (WO2008085494A1). Link

-

Tanticharakoon, P., et al. (2025).[2] "Identification and Evaluation of Antioxidant and Anti-Aging Peptide Fractions from Enzymatically Hydrolyzed Proteins of Spirulina platensis and Chlorella vulgaris." National Institutes of Health (PMC). Link

-

Zhang, S., et al. (2023). "Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates." MDPI (Foods). Link

-

Yokoyama, K., et al. (2023).[2] "Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans."[3][4] Food Science & Nutrition. Link

Sources

- 1. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 2. Identification and Evaluation of Antioxidant and Anti-Aging Peptide Fractions from Enzymatically Hydrolyzed Proteins of Spirulina platensis and Chlorella vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Solid-Phase Synthesis of Lys-Val Hydrochloride

<

Abstract

This comprehensive guide details a robust and optimized protocol for the solid-phase synthesis of the dipeptide Lys-Val, culminating in its isolation as a stable hydrochloride salt. Tailored for researchers, scientists, and professionals in drug development, this document provides not only a step-by-step methodology but also delves into the critical rationale behind each procedural choice. By leveraging the widely adopted Fmoc/tBu strategy, this protocol ensures high yield and purity of the target dipeptide. Key aspects covered include resin selection and preparation, iterative amino acid coupling cycles employing HBTU activation, and final cleavage from the solid support. Furthermore, this guide outlines the post-cleavage workup, including purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and conversion to the hydrochloride salt, a form often preferred for its stability and handling characteristics in research and pharmaceutical applications.[1][2]

Introduction: The Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a groundbreaking technique developed by R.B. Merrifield, has revolutionized the chemical synthesis of peptides.[3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[4][5] The core advantage of SPPS lies in its efficiency; excess reagents and by-products are easily removed by simple filtration and washing steps, which drives the coupling reactions to near completion.[3][6]

The most prevalent SPPS strategy, and the one employed in this protocol, is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[3][7] In this methodology, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups such as tert-butyl (tBu) and tert-butyloxycarbonyl (Boc).[7] The synthesis proceeds in a C-to-N direction, starting with the C-terminal amino acid anchored to the resin.[8] Each cycle of amino acid addition involves two main steps: the removal of the Fmoc group from the resin-bound peptide and the coupling of the next Fmoc-protected amino acid.[9]

Strategic Choices in the Synthesis of Lys-Val

The synthesis of Lys-Val (Lysine-Valine) requires careful consideration of protecting groups due to the reactive ε-amino group in the lysine side chain.

-

Amino Acid Derivatives:

-

Fmoc-Val-OH: The first amino acid to be coupled to the resin. The Fmoc group protects the α-amino group.

-

Fmoc-Lys(Boc)-OH: The second amino acid. The α-amino group is protected by Fmoc, and the ε-amino group of the lysine side chain is protected by the acid-labile Boc group.[10] This orthogonal protection scheme is crucial, as the Boc group remains stable during the repeated base-mediated cleavage of the Fmoc group but is readily removed during the final acidolytic cleavage from the resin.[7][10]

-

-

Solid Support:

-

2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for synthesizing peptides with a C-terminal carboxylic acid.[9] Its high acid lability allows for the cleavage of the peptide from the resin under mild acidic conditions, preserving the acid-sensitive side-chain protecting groups if necessary.

-

-

Coupling Reagent:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[11][12] It rapidly activates the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond with minimal risk of racemization, especially when used with an additive like HOBt (1-hydroxybenzotriazole).[12][13]

-

Experimental Workflow and Protocols

The synthesis of Lys-Val hydrochloride can be systematically broken down into several key stages, from the initial loading of the first amino acid onto the resin to the final purification and salt formation.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chlorotrityl chloride resin | 100-200 mesh | Standard Supplier |

| Fmoc-Val-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Lys(Boc)-OH | Synthesis Grade | Standard Supplier |

| HBTU | Synthesis Grade | Standard Supplier |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard Supplier |

| Piperidine | Synthesis Grade | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Amine-free | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |

| Diethyl ether | Anhydrous | Standard Supplier |

| Hydrochloric acid (HCl) | 1M in Diethyl Ether | Standard Supplier |

| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |

| Water | HPLC Grade | Standard Supplier |

Workflow Diagram

Sources

- 1. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]

- 2. biocat.com [biocat.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. biomatik.com [biomatik.com]

- 7. chempep.com [chempep.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. HBTU - Wikipedia [en.wikipedia.org]

- 12. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography Quantification of the Polar Dipeptide Lys-Val (KV)

Part 1: Introduction & The "Polarity Trap"

The quantification of small, hydrophilic dipeptides like Lys-Val (KV) presents a unique "polarity trap" in method development. Unlike larger peptides or hydrophobic small molecules, Lys-Val lacks sufficient hydrophobic surface area to interact strongly with standard C18 ligands, and it possesses significant positive charge density at acidic pH.

Physicochemical Challenge

-

Structure: H-Lys-Val-OH

-

Isoelectric Point (pI): ~9.7 (Basic)

-

Charge State (pH 2.0): The molecule carries a net charge of +2 due to the protonation of the N-terminal

-amino group and the Lysine side-chain -

Chromophore: Lacks aromatic residues (Trp, Tyr, Phe). Detection must rely on the peptide bond absorption at 210–215 nm , which is non-specific and susceptible to baseline drift.

The Solution: This protocol utilizes Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) . By introducing a perfluorinated carboxylic acid (TFA or HFBA) into the mobile phase, we generate an in situ hydrophobic complex. The anionic ion-pairing reagent electrostatically binds to the cationic Lysine moiety, neutralizing the charge and providing a hydrophobic "tail" that facilitates retention on the C18 stationary phase [2].

Part 2: Method Development Logic & Mechanism

The Ion-Pairing Mechanism

Standard C18 retention relies on hydrophobic interaction. Lys-Val is too polar to retain.

-

Without IP Agent: Lys-Val (

) repels the residual silanols of the silica column and elutes in the void volume ( -

With TFA (Trifluoroacetic Acid):

The neutral complex partitions into the stationary phase.

Diagram: Ion-Pairing Mechanism

Figure 1: Mechanism of Ion-Pairing. The anionic TFA binds to the cationic Lysine, allowing the complex to retain on the hydrophobic C18 surface.

Part 3: Detailed Experimental Protocol

Instrumentation & Reagents[1]

-

System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX SB-C18 (StableBond) or Waters XSelect CSH C18.

-

Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.

-

Why: "Aq" or "Polar-embedded" columns are preferred to prevent phase collapse in highly aqueous conditions, but standard C18 works well if IP agent is present [3].

-

-

Reagents:

-

Acetonitrile (HPLC Gradient Grade).

-

Milli-Q Water (18.2 MΩ).

-

Trifluoroacetic Acid (TFA): High purity ampoules (e.g., Thermo Scientific Pierce™) to minimize UV background.

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% (v/v) TFA | Ion-pairing agent source; Low pH (~2.0) suppresses silanol activity. |

| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | Organic modifier. TFA must be added to B to prevent baseline drift. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Column Temp | 30°C | Improves mass transfer and peak shape. |

| Detection | UV @ 214 nm | Max absorbance for peptide bond. Ref @ 360 nm (if DAD available). |

| Injection Vol | 10–20 µL | Dependent on sample concentration (Target: 0.1–1.0 mg/mL). |

Gradient Profile

Note: Lys-Val is very hydrophilic. A shallow gradient at the beginning is critical.

| Time (min) | % A | % B | Event |

| 0.0 | 98 | 2 | Initial Hold (Loading) |

| 2.0 | 98 | 2 | End of Isocratic Hold |

| 12.0 | 80 | 20 | Linear Gradient (Elution) |

| 12.1 | 10 | 90 | Wash Step |

| 15.0 | 10 | 90 | End Wash |

| 15.1 | 98 | 2 | Re-equilibration |

| 20.0 | 98 | 2 | Ready for Next Inj. |

Troubleshooting Retention

If

-

Switch IP Agent: Replace TFA with Heptafluorobutyric Acid (HFBA) at 0.1% or 0.05%. HFBA has a longer fluorocarbon tail (

vs -

Warning: HFBA suppresses MS ionization more severely than TFA. If LC-MS is required later, stick to TFA or use HILIC mode.

Part 4: Method Validation Strategy (ICH Q2(R2))

Validation must demonstrate the method is "fit for purpose" per ICH Q2(R2) guidelines [5].[1][2][3]

Validation Workflow Diagram

Figure 2: Validation lifecycle following ICH Q2(R2) principles.

Key Validation Parameters

A. Specificity

-

Protocol: Inject Mobile Phase A (Blank), Placebo (formulation matrix without API), and Lys-Val Standard.

-

Acceptance: No interfering peaks at the Lys-Val retention time (

). Resolution (

B. Linearity[4][5]

-

Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

-

Acceptance: Correlation coefficient (

)

C. Precision (Repeatability)

-

Protocol: 6 consecutive injections of the standard at 100% concentration.

-

Acceptance: RSD of Peak Area

(for Drug Product) or

D. Accuracy (Recovery)

-

Protocol: Spike placebo with Lys-Val at 80%, 100%, and 120% levels (triplicate preparations).

-

Acceptance: Mean recovery 98.0% – 102.0%.

Part 5: References

-

Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - Table of pKa and pI values. University of Calgary. Link

-

Shibue, M., et al. (2005). Effect of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

-

Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Link

-

Choudhary, G., et al. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Link

-

ICH. (2023).[1][5][6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][5][7] Link

Sources

- 1. database.ich.org [database.ich.org]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. biovera.com.au [biovera.com.au]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. biotage.com [biotage.com]

- 7. fda.gov [fda.gov]

Application Note: A Robust and Sensitive Method for the Quantification of the Dipeptide Lys-Val Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This application note presents a detailed, validated method for the analysis of the dipeptide Lysyl-Valine (Lys-Val) using Liquid Chromatography-Mass Spectrometry (LC-MS). Dipeptides like Lys-Val are gaining interest in pharmaceutical and biomedical research for their roles in cellular signaling and as potential therapeutic agents. However, their inherent polarity and small size present unique analytical challenges. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in the principles of chromatographic separation and mass spectrometric detection. We will delve into the rationale behind method development choices, ensuring a robust, reproducible, and sensitive assay suitable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Small, Polar Peptides

The dipeptide Lys-Val is a simple yet analytically challenging molecule. Its two amino acid residues, Lysine and Valine, confer high polarity, making it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, its low molecular weight requires sensitive and specific detection, a role perfectly suited for tandem mass spectrometry (MS/MS).

The primary challenges in developing an LC-MS method for Lys-Val are:

-

Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of Lys-Val leads to minimal interaction with non-polar stationary phases (like C18), often resulting in elution at or near the solvent front (void volume).

-

Ionization Efficiency and In-Source Instability: While electrospray ionization (ESI) is the standard for peptides, optimizing parameters to achieve consistent protonation ([M+H]⁺) without in-source fragmentation is critical.

-

Matrix Effects: Biological samples (e.g., plasma, cell lysates) contain numerous endogenous compounds that can interfere with the ionization of Lys-Val, leading to ion suppression or enhancement.

This guide addresses these challenges by employing a HILIC-based chromatographic strategy coupled with a highly selective and sensitive tandem mass spectrometer.

Experimental Workflow and Design

A successful LC-MS experiment relies on a logical flow from sample to data. The following workflow is designed to ensure reproducibility and accuracy.

Figure 1: High-level workflow for the LC-MS/MS analysis of Lys-Val.

Materials and Reagents

-

Analyte: Lys-Val peptide standard (>98% purity)

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA)

-

Internal Standard (IS): A stable isotope-labeled version of Lys-Val (e.g., Lys-Val-¹³C₆,¹⁵N₂) is highly recommended. If unavailable, a structurally similar peptide that does not occur endogenously can be used.

-

Sample Preparation: Protein precipitation plates or microcentrifuge tubes, vortex mixer, centrifuge.

Step-by-Step Protocols

Preparation of Standards and Samples

Rationale: Accurate preparation of standards is fundamental for quantification. The use of an internal standard is crucial to correct for variability in sample preparation and matrix effects. Protein precipitation is a simple and effective method for removing the bulk of interfering macromolecules from biological samples.

Protocol:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lys-Val standard and dissolve it in 1 mL of LC-MS grade water.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 ACN:Water mixture to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS in water. Dilute this stock to a final working concentration of 100 ng/mL in ACN.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of biological sample (e.g., plasma), add 150 µL of the IS working solution (100 ng/mL in ACN). This results in a 3:1 ratio of organic solvent to sample, which is effective for precipitating proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

-

Liquid Chromatography (LC) Method

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode for highly polar analytes like Lys-Val. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically ACN). A thin layer of water is adsorbed onto the stationary phase, and the analyte partitions between this aqueous layer and the bulk mobile phase. Elution is achieved by increasing the concentration of the aqueous component (water). The addition of a small amount of acid (formic acid) to the mobile phase aids in peak shape and promotes analyte protonation for ESI.

Table 1: Optimized LC Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | Flow (mL/min) | %A | %B | Curve |

| 0.00 | 0.4 | 5 | 95 | Initial |

| 2.50 | 0.4 | 40 | 60 | Linear |

| 3.00 | 0.4 | 40 | 60 | Linear |

| 3.10 | 0.4 | 5 | 95 | Linear |

| 5.00 | 0.4 | 5 | 95 | Linear |

Mass Spectrometry (MS) Method

Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3). This process minimizes chemical noise and ensures that the detected signal is specific to the analyte of interest.

Figure 2: The Multiple Reaction Monitoring (MRM) process for Lys-Val.

Table 3: Optimized MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temp | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions for Lys-Val and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| Lys-Val | 246.2 | 130.1 (Quantifier) | 0.05 | 15 |

| 246.2 | 84.1 (Qualifier) | 0.05 | 20 | |

| IS (Example) | 254.2 | 136.1 | 0.05 | 15 |

Note: The specific m/z values for the internal standard will depend on the isotopic labels used. Collision energies should be optimized for the specific instrument being used.

Data Analysis and System Suitability

-

Chromatographic Integration: Integrate the peak area for the quantifier MRM transition for both Lys-Val and the IS.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentration of Lys-Val in unknown samples by applying the peak area ratio to the regression equation of the calibration curve.

-

System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The coefficient of variation (%CV) for the peak area and retention time should be less than 15%. This ensures the system is performing adequately.

Conclusion and Field-Proven Insights

This application note provides a robust and sensitive HILIC-LC-MS/MS method for the quantification of Lys-Val. By understanding the physicochemical properties of the analyte and selecting the appropriate chromatographic and mass spectrometric tools, the inherent challenges of small peptide analysis can be overcome.

Expert Insights:

-

Column Choice is Critical: While this note specifies a BEH Amide column, other HILIC phases (e.g., silica, zwitterionic) can also be effective. It is crucial to screen columns during method development to find the one that provides the best peak shape and retention for your specific system.

-

Mobile Phase Modifiers: The concentration and type of acid (formic acid, acetic acid) can significantly impact peak shape and sensitivity. A systematic evaluation is recommended.

-

Beware of Carryover: Peptides can be "sticky." Ensure your autosampler wash solution is strong enough (e.g., high organic content with acid) to prevent carryover between injections, especially after high-concentration standards.

By following the detailed protocols and understanding the scientific rationale presented, researchers can confidently implement this method for the accurate quantification of Lys-Val in various matrices, advancing research in drug development and biomedical science.

References

Using Lys-Val HCl as a reference standard in peptidomics

This Application Note is structured to serve as a definitive technical guide for utilizing L-Valyl-L-Lysine Hydrochloride (Lys-Val HCl) as a reference standard in peptidomics. It addresses the specific challenges of the "low-mass peptidome" (di/tripeptides), where traditional proteomic workflows often fail due to retention issues and ion suppression.

Protocol for Using Lys-Val HCl as a Reference Standard in LC-MS/MS Peptidomics

Introduction: The "Deep Peptidome" Challenge

In modern peptidomics, the analysis of endogenous peptides (the "peptidome") often biases toward larger fragments (10–50 amino acids). However, the low-mass peptidome (dipeptides and tripeptides) contains critical bioactive signaling molecules, degradation markers, and metabolic intermediates.

Lys-Val HCl (L-Valyl-L-Lysine Hydrochloride) serves as an ideal Model Small-Molecule Peptide Standard . Its physicochemical properties—high polarity, low molecular weight (~245 Da), and zwitterionic nature—make it a perfect "stress test" for your LC-MS platform. If your system can accurately retain and quantify Lys-Val, it is validated for the most challenging polar fraction of the peptidome.

Why Lys-Val HCl?

-

Solubility & Stability: The hydrochloride (HCl) salt form prevents the aggregation often seen with free-base peptides and ensures rapid, complete solubilization in aqueous buffers.

-

Chromatographic Challenge: As a highly polar dipeptide, Lys-Val elutes near the void volume on standard C18 columns. It forces the optimization of early-eluting gradients or the use of HILIC/mixed-mode phases.

-

Biological Relevance: It represents the class of bioactive dipeptides (e.g., ACE inhibitors) and proteolytic endpoints (tryptic cleavage products).

Physicochemical Profile

| Property | Specification |

| Chemical Name | L-Valyl-L-Lysine Hydrochloride |

| Sequence | Val-Lys (V-K) |

| Formula | C₁₁H₂₃N₃O₃ · HCl |

| Molecular Weight (Free Base) | 245.32 g/mol |

| Monoisotopic Mass (MH+) | 246.18 Da |

| Solubility | >50 mg/mL in Water; Soluble in Methanol |

| pKa Values | ~3.1 (COOH), ~7.8 (N-term), ~10.5 (Lys side chain) |

| Storage | -20°C (Desiccated); Hygroscopic |

Experimental Protocol: Preparation & Analysis

Phase A: Stock Solution Preparation

Rationale: The HCl salt is hygroscopic. Accurate weighing requires speed and humidity control to prevent concentration errors.

-

Equilibration: Allow the Lys-Val HCl vial to reach room temperature (20–25°C) before opening to prevent condensation.

-

Primary Stock (10 mM):

-

Weigh 2.82 mg of Lys-Val HCl.

-

Dissolve in 1.0 mL of 0.1% Formic Acid in Water (v/v) .

-

Note: Do not use 100% organic solvent; the salt requires water for dissociation.

-

Vortex for 30 seconds. Inspect for clarity.

-

-

Storage: Aliquot into low-bind polypropylene tubes (50 µL/tube). Store at -80°C. Stable for 6 months.

Phase B: Working Standards (Calibration Curve)

Rationale: Serial dilution in the starting mobile phase ensures peak shape integrity.

-

Diluent: 95% Solvent A (0.1% FA in Water) / 5% Solvent B (0.1% FA in ACN).

-

Series: Prepare concentrations of 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM.

-

Internal Standard (Optional but Recommended): Spike with Val-Lys(¹³C₆, ¹⁵N₂) or a structural analog like Val-Arg at a constant 100 nM concentration.

Phase C: LC-MS/MS Methodology

Critical Insight: Standard proteomics gradients (starting at 2-5% B) often elute Lys-Val in the void volume, leading to ion suppression. This protocol uses a "Polar-Retention" strategy.

Liquid Chromatography Parameters:

-

Column: C18-PFP (Pentafluorophenyl) or Porous Graphitic Carbon (PGC).

-

Why? PFP provides alternative selectivity for polar amines; PGC retains small polar molecules better than C18.

-

-

Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0–1 min: 1% B (Isocratic hold for trapping).

-

1–5 min: 1% B → 30% B (Shallow gradient).

-

5–7 min: 30% B → 95% B (Wash).

-

Mass Spectrometry (MRM) Settings:

-

Ionization: ESI Positive Mode.

-

Precursor Ion: 246.2 m/z [M+H]⁺

-

Product Ions (Quantification):

-

Primary (Quant): 147.1 m/z (y1 ion, Lysine fragment).

-

Secondary (Qual): 84.1 m/z (Lysine immonium ion) or 72.1 m/z (Valine fragment).

-

Workflow Visualization (DOT Diagram)

The following diagram illustrates the validated workflow for integrating Lys-Val HCl into a peptidomic pipeline.

Caption: Figure 1: End-to-end workflow for utilizing Lys-Val HCl as a reference standard, including spike-in points for recovery assessment and decision logic for chromatographic validation.

System Suitability & Troubleshooting

Use the Lys-Val HCl standard to perform a System Suitability Test (SST) before running valuable samples.

| Observation | Root Cause | Corrective Action |

| RT < Void Volume | Column cannot retain polar dipeptide. | Switch to C18-PFP column or reduce initial organic % to 0-1%. Use ion-pairing agent (e.g., HFBA) if MS compatible. |

| Low Sensitivity | Ion suppression from salts/matrix. | Improve upstream desalting. Ensure source temperature is optimized for low-mass ions. |

| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (Ammonium Formate) to 10-20 mM. |

| Double Peaks | Isomerization or degradation. | Lys-Val is stable, but check for Val-Lys (sequence inversion) or degradation if stock is old. Confirm pH < 4. |

References

-

Yennawar, H. P., et al. (1991).[1] "Crystal and molecular structure of L-valyl-L-lysine hydrochloride." International Journal of Peptide and Protein Research.

-

Clinical Proteomic Tumor Analysis Consortium (CPTAC). (2023). "Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays." National Cancer Institute.[2]

-

Rohm, F., et al. (2019). "A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles." Molecular Nutrition & Food Research.

-

USP Reference Standards. (2023). "Reference Standards to Support Quality of Synthetic Peptide Therapeutics." U.S. Pharmacopeia.

-

Schrader, M., et al. (2023). "Peptidomics: A Primer." Nature Reviews Methods Primers.

Sources

Application Notes and Protocols: Fmoc-Synthesis Strategies for L-Lysyl-L-Valine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide and protein science. Its robustness, efficiency, and amenability to automation have made it the predominant method for producing peptides for research, therapeutic, and diagnostic applications. This guide provides an in-depth technical overview and detailed protocols for the synthesis of the dipeptide L-Lysyl-L-Valine, a fundamental building block that can be incorporated into more complex peptide structures.

The synthesis of L-Lysyl-L-Valine serves as an excellent model for illustrating the core principles of Fmoc-SPPS. It involves the sequential coupling of amino acids onto a solid support, with the Nα-amino group temporarily protected by the base-labile Fmoc group. The ε-amino group of the lysine side chain requires an orthogonal, acid-labile protecting group to prevent unwanted side reactions. This application note will detail the strategic considerations and practical execution of each step, from resin selection and amino acid coupling to final cleavage and purification.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving three main steps: deprotection, coupling, and washing. The peptide chain is assembled from the C-terminus to the N-terminus while being anchored to an insoluble resin support.

-

The Solid Support: A polystyrene-based resin, such as Wang resin, is commonly used. The first amino acid is anchored to the resin via its C-terminus.[1]

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the Fmoc group. This group is stable to the acidic conditions used for side-chain deprotection and cleavage but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The removal of the Fmoc group proceeds via a β-elimination mechanism, liberating a free secondary amine on the resin-bound peptide.[2][3]

-

Side-Chain Protection: The reactive side chains of amino acids must be protected to prevent branching and other side reactions. For lysine, the ε-amino group is typically protected with a tert-butyloxycarbonyl (Boc) group.[4][5][6] The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4][5]

-

Coupling: The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the newly deprotected N-terminal amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/phosphonium salts such as HBTU, often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[7][8][9][10][11]

-

Cleavage: Once the peptide sequence is complete, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically TFA, often in the presence of scavengers to quench reactive cationic species.[12][13][14]

Experimental Workflow for L-Lysyl-L-Valine Synthesis

Caption: Workflow for the Fmoc-SPPS of L-Lysyl-L-Valine.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Fmoc-Val-Wang Resin (0.4-1.0 mmol/g) | Synthesis Grade | Sigma-Aldrich |

| Fmoc-Lys(Boc)-OH | Synthesis Grade | Advanced ChemTech |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher Scientific |

| Piperidine | ACS Reagent Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Reagent Grade | VWR |

| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |

| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Synthesis Grade | ChemPep |

| HOBt (1-Hydroxybenzotriazole) | Synthesis Grade | ChemPep |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | VWR |

| Acetonitrile (ACN) | HPLC Grade | Thermo Fisher Scientific |

| Deionized Water | 18.2 MΩ·cm | - |

| Ninhydrin Test Kit (Kaiser Test) | - | AAPPTec |

Detailed Protocols

PART 1: Peptide Synthesis on Solid Support

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1.1 Resin Preparation and Swelling

Rationale: Swelling the resin in a suitable solvent is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents.[15] DMF is an excellent swelling solvent for polystyrene-based resins.

Protocol:

-

Weigh out an appropriate amount of Fmoc-Val-Wang resin (e.g., 250 mg for a 0.4 mmol/g loading resin to achieve 0.1 mmol scale).[16]

-

Place the resin in a peptide synthesis vessel equipped with a frit.

-

Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[15][16]

-

Drain the DMF.

1.2 Nα-Fmoc Deprotection of Valine

Rationale: The Fmoc group is removed by treatment with a secondary amine base, typically 20% piperidine in DMF.[16][17][18] The reaction proceeds via a base-catalyzed β-elimination mechanism.[2] A short initial treatment followed by a longer one ensures complete deprotection.

Protocol:

-

Add 20% (v/v) piperidine in DMF (5 mL) to the swollen resin.

-

Agitate for 2-3 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF (5 mL).

-

Agitate for 15-20 minutes.[16]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[16]

1.3 Monitoring Deprotection (Optional but Recommended)

Rationale: The completion of the deprotection step can be monitored by quantifying the Fmoc-piperidine adduct in the drained solution using UV spectrophotometry at ~301 nm.[19][20] This allows for the calculation of the initial resin loading.[20]

1.4 Coupling of Fmoc-Lys(Boc)-OH

Rationale: The incoming Fmoc-Lys(Boc)-OH is activated to form a reactive species that readily acylates the free amine on the resin-bound valine. HBTU, in the presence of HOBt and a tertiary base like DIPEA, is a highly efficient coupling system.[8][9] HBTU forms an active HOBt ester of the carboxylic acid, which then reacts with the amine.[10]

Protocol:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents, ~140 mg for 0.1 mmol scale), HBTU (2.9 equivalents, ~110 mg), and HOBt (3 equivalents, ~46 mg) in DMF (~2 mL).

-

Add DIPEA (6 equivalents, ~105 µL) to the activation solution and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

1.5 Monitoring Coupling Completion (Kaiser Test)

Rationale: The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[7][21][22][23] A negative result (colorless or yellow beads) indicates that the coupling reaction is complete.[22] A positive result (dark blue beads) signifies the presence of unreacted amines, necessitating a recoupling step.[21][22]

Protocol:

-

Take a small sample of resin beads (10-15) and wash them with ethanol.[19]

-

Add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in butanol, and phenol in butanol).[23]

-

Heat the sample at ~110°C for 5 minutes.[23]

-

Observe the color of the beads and the solution.

-

Blue beads/solution: Incomplete coupling. Repeat the coupling step (1.4).

-

Yellow/Colorless beads: Complete coupling. Proceed to the next step.

-

1.6 Final Nα-Fmoc Deprotection

Rationale: The N-terminal Fmoc group of the newly added lysine must be removed to yield the final dipeptide with a free N-terminal amine after cleavage.

Protocol:

-

Repeat the Fmoc deprotection procedure as described in section 1.2.

-

After the final DMF washes, wash the resin with DCM (3 x 5 mL) to prepare for cleavage.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

PART 2: Cleavage, Purification, and Characterization

2.1 Cleavage from Resin and Side-Chain Deprotection

Rationale: A strong acid cocktail is used to simultaneously cleave the peptide from the Wang resin linker and remove the Boc protecting group from the lysine side chain.[1][4][5] Trifluoroacetic acid (TFA) is the standard reagent for this purpose.[12][13][24] Scavengers like triisopropylsilane (TIS) and water are included to trap the highly reactive carbocations generated from the Boc group and the resin linker, preventing modification of the peptide.[12][13][14]

Protocol:

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

-

Add the cleavage cocktail (5-10 mL per gram of resin) to the dry peptidyl-resin in the reaction vessel.[25]

-

Agitate the mixture at room temperature for 1.5-2 hours.[26]

-

Filter the TFA solution containing the cleaved peptide into a clean collection tube.

-

Wash the resin with a small volume of fresh TFA (2-3 times) and combine the filtrates.[26]

2.2 Peptide Precipitation and Isolation

Rationale: The crude peptide is precipitated from the acidic cleavage solution by adding a large volume of cold, non-polar solvent, typically diethyl ether. This separates the peptide from the soluble scavengers and protecting group byproducts.

Protocol:

-

Add the combined TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (8-10 times the volume of the TFA solution).[26]

-

A white precipitate of the crude peptide should form.

-

Allow the peptide to precipitate fully by storing the tube at -20°C for at least 30 minutes.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times), centrifuging and decanting each time.

-

Dry the crude peptide pellet under vacuum.

2.3 Purification by Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides.[27][28][29][30] Reverse-phase HPLC (RP-HPLC) separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity. A C18 column is commonly used, with a mobile phase gradient of water and acetonitrile, both typically containing a small amount of TFA (0.1%) as an ion-pairing agent to improve peak shape.[28]

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water).

-

Filter the solution through a 0.22 µm syringe filter to remove any insoluble material.

-

Inject the sample onto a preparative or semi-preparative C18 RP-HPLC column.[30]

-

Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 60% acetonitrile over 30 minutes.

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

-

Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

2.4 Characterization by Mass Spectrometry

Rationale: Mass spectrometry (MS) is used to confirm the identity of the synthesized peptide by verifying its molecular weight. Electrospray ionization (ESI) is a common technique for peptide analysis.

Protocol:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical molecular weight of L-Lysyl-L-Valine.

-

L-Lysine: C6H14N2O2, Monoisotopic Mass = 146.1055 Da

-

L-Valine: C5H11NO2, Monoisotopic Mass = 117.0790 Da

-

L-Lysyl-L-Valine (C11H23N3O3): 146.1055 + 117.0790 - 18.0106 (H2O) = 245.1739 Da

-

Expected m/z for [M+H]+: 246.1812

-

Quantitative Data Summary

| Parameter | Value/Range | Rationale/Notes |

| Resin Loading | 0.4 - 1.0 mmol/g | Standard loading for Wang resins. Lower loading can be beneficial for longer or more difficult sequences.[31] |

| Amino Acid Equivalents | 3 eq. | Ensures a sufficient excess to drive the coupling reaction to completion. |

| Coupling Reagent Equivalents | HBTU: 2.9 eq., HOBt: 3 eq. | Near-equimolar amounts relative to the amino acid for efficient activation. |

| Base (DIPEA) Equivalents | 6 eq. | A sufficient excess to neutralize the amino acid salt and facilitate the coupling reaction. |

| Fmoc Deprotection Time | 2-3 min + 15-20 min | A two-step deprotection ensures complete removal of the Fmoc group.[16] |

| Coupling Reaction Time | 1 - 2 hours | Typically sufficient for dipeptide formation. Monitor with Kaiser test for confirmation. |

| Cleavage Time | 1.5 - 2 hours | Adequate time for cleavage from Wang resin and removal of the Boc group.[26] |

| Expected Crude Yield | 70 - 90% | Varies depending on the efficiency of each step. |

| Expected Purified Yield | 40 - 60% | Losses are expected during purification. |

Conclusion

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of L-Lysyl-L-Valine using Fmoc-based solid-phase peptide synthesis. The principles and protocols detailed herein are foundational and can be adapted for the synthesis of more complex and modified peptides. By understanding the causality behind each experimental choice—from the selection of orthogonal protecting groups to the rationale for specific cleavage cocktails—researchers can troubleshoot and optimize their syntheses to achieve high-purity peptides for a wide range of scientific applications. Adherence to rigorous monitoring techniques, such as the Kaiser test, is paramount for ensuring the integrity of each step and the overall success of the synthesis.

References

-

ResearchGate. (2021). Fmoc solid phase peptide synthesis?. Retrieved from [Link]

-

WollPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Lys(Boc)-Wang Resin (LL). Retrieved from [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

AAPPTec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]

-